2-Hydroxy-5-(5-methyl-2-furyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-(5-methyl-2-furyl)benzaldehyde is an organic compound with the molecular formula C12H10O3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a hydroxyl group at the 2-position and a 5-methyl-2-furyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(5-methyl-2-furyl)benzaldehyde can be achieved through several methods. One common approach involves the condensation of 2-hydroxybenzaldehyde with 5-methyl-2-furaldehyde under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(5-methyl-2-furyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-Hydroxy-5-(5-methyl-2-furyl)benzoic acid.
Reduction: 2-Hydroxy-5-(5-methyl-2-furyl)benzyl alcohol.
Substitution: 2-Alkoxy-5-(5-methyl-2-furyl)benzaldehyde.
Scientific Research Applications
2-Hydroxy-5-(5-methyl-2-furyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(5-methyl-2-furyl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes or disruption of cell membranes. The hydroxyl and aldehyde groups in its structure allow it to form hydrogen bonds and interact with other molecules, influencing its reactivity and biological activity .
Comparison with Similar Compounds
2-Hydroxy-5-(5-methyl-2-furyl)benzaldehyde can be compared with other similar compounds, such as:
2-Hydroxy-5-methylbenzaldehyde: Lacks the furan ring, which may result in different chemical and biological properties.
2-Hydroxy-5-methoxybenzaldehyde:
The presence of the 5-methyl-2-furyl group in this compound makes it unique, as this group can influence the compound’s electronic properties and reactivity, potentially leading to different applications and activities compared to its analogs .
Properties
Molecular Formula |
C12H10O3 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-hydroxy-5-(5-methylfuran-2-yl)benzaldehyde |
InChI |
InChI=1S/C12H10O3/c1-8-2-5-12(15-8)9-3-4-11(14)10(6-9)7-13/h2-7,14H,1H3 |
InChI Key |
BXIOWOCNMVCYPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=C(C=C2)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.